molecular formula C8H17N3O2 B185935 2-(2-Piperazin-1-ylethoxy)acetamide CAS No. 197968-56-2

2-(2-Piperazin-1-ylethoxy)acetamide

Cat. No. B185935
Key on ui cas rn: 197968-56-2
M. Wt: 187.24 g/mol
InChI Key: YBFVLFFNIMSQBP-UHFFFAOYSA-N
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Patent
US06140501

Procedure details

A mixture of 13.15 g of (2-chloroethoxy)acetamide (0.1 mol) and 43 g of anhydrous piperazine (0.5 mol) in 250 ml of toluene is introduced into a round-bottomed flask fitted with a water-cooled condenser and a mechanical stirrer. The mixture is heated at the reflux temperature for 4 hours. The precipitate formed is filtered off while hot and the solvent of the filtrate is evaporated off under reduced pressure to dryness. The evaporation residue is purified by chromatography on silica gel (eluent: 14/5/1 (v/v/v) of dichloromethane/methanol/28% aqueous ammonia solution). 7.4 g of 2-[2-(1-piperazinyl)ethoxy]acetamide are obtained in the form of a yellow oil
Quantity
13.15 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][C:6]([NH2:8])=[O:7].[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.O>C1(C)C=CC=CC=1>[N:9]1([CH2:2][CH2:3][O:4][CH2:5][C:6]([NH2:8])=[O:7])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
13.15 g
Type
reactant
Smiles
ClCCOCC(=O)N
Name
Quantity
43 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into a round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the reflux temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off while hot and the solvent of the filtrate
CUSTOM
Type
CUSTOM
Details
is evaporated off under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by chromatography on silica gel (eluent: 14/5/1 (v/v/v) of dichloromethane/methanol/28% aqueous ammonia solution)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CCOCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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